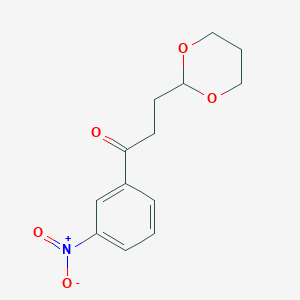

3-(1,3-Dioxan-2-YL)-3'-nitropropiophenone

Description

Contextualization of Keto-Acetal Structures in Contemporary Organic Synthesis

In organic chemistry, an acetal (B89532) is a functional group where a central carbon atom is singly bonded to two separate oxygen atoms. byjus.com When derived from a ketone, the structure is sometimes referred to as a ketal, though the term acetal now encompasses both aldehyde- and ketone-derived structures. wikipedia.org Keto-acetal structures are pivotal in multi-step synthesis primarily because they serve as effective protecting groups for the carbonyl functionality of ketones and aldehydes. masterorganicchemistry.com

The formation of an acetal, or acetalization, involves the acid-catalyzed reaction of a carbonyl compound with two equivalents of an alcohol, or more commonly, a diol like 1,3-propanediol (B51772) to form a cyclic acetal. organic-chemistry.org This process is reversible and driven to completion by removing the water formed during the reaction. wikipedia.org

The primary strategic advantage of converting a ketone to an acetal is the latter's stability. Acetals are resistant to basic and neutral conditions, as well as to many nucleophiles and reducing agents. masterorganicchemistry.comthieme-connect.de This stability allows chemists to perform a wide range of chemical transformations on other parts of a complex molecule without affecting the protected carbonyl group. Once the desired modifications are complete, the acetal can be easily removed, regenerating the original ketone through acid-catalyzed hydrolysis. masterorganicchemistry.com This "protect-react-deprotect" strategy is a cornerstone of modern synthetic chemistry.

| Property | Description | Significance in Synthesis |

|---|---|---|

| Formation | Acid-catalyzed reaction of a ketone/aldehyde with an alcohol/diol. organic-chemistry.org | Allows for selective protection of carbonyl groups. |

| Stability | Stable under basic, neutral, and many reductive or oxidative conditions. thieme-connect.de | Enables a broad scope of subsequent reactions on the molecule. |

| Lability | Cleaved by aqueous acid (hydrolysis) to regenerate the carbonyl. masterorganicchemistry.com | Facilitates easy deprotection at a desired stage of the synthesis. |

Significance of Nitroaromatic Ketones as Synthetic Intermediates

Nitroaromatic ketones are highly valuable synthetic intermediates due to the presence of two versatile functional groups: the nitro group and the ketone. scielo.br The nitro group (–NO2) is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. scielo.br More importantly, it serves as a synthetic precursor to an amino group (–NH2), as it can be readily reduced under various conditions. jsynthchem.com Aromatic amines are fundamental building blocks for a vast array of chemicals, including dyes, pharmaceuticals, and agricultural products. jsynthchem.com

The ketone functionality (C=O) provides another reactive site for a multitude of chemical transformations. It can undergo nucleophilic addition reactions, be reduced to a secondary alcohol, or participate in reactions at the adjacent carbon atoms (α-carbons) via its enol or enolate form.

The dual reactivity of nitroaromatic ketones makes them powerful building blocks for creating complex molecular frameworks. For example, the nitro group can be converted to an amine, which can then react with the ketone moiety of another molecule or even intramolecularly to form heterocyclic structures, which are common in medicinal chemistry.

| Functional Group | Reaction Type | Product | Significance |

|---|---|---|---|

| Nitro Group | Reduction | Amino Group | Precursor for amides, sulfonamides, and heterocyclic compounds. jsynthchem.com |

| Ketone Group | Reduction | Secondary Alcohol | Introduction of a hydroxyl group for further functionalization. |

| Ketone Group | Nucleophilic Addition (e.g., Grignard) | Tertiary Alcohol | Carbon-carbon bond formation. |

| Ketone Group | Reductive Amination | Amine | Direct conversion of a ketone to an amine. frontiersin.org |

Strategic Importance of the 1,3-Dioxane (B1201747) Moiety as a Protecting Group and Stereochemical Auxiliary

The 1,3-dioxane moiety is a six-membered cyclic acetal, typically formed from a carbonyl compound and 1,3-propanediol. wikipedia.org Its primary role in synthesis is the protection of aldehydes and ketones. thieme-connect.de Compared to its five-membered ring counterpart, the 1,3-dioxolane, the 1,3-dioxane is generally more stable, offering more robust protection during demanding synthetic steps. organic-chemistry.org

Beyond its function as a protecting group, the 1,3-dioxane ring holds significant strategic importance as a stereochemical auxiliary. Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation. thieme-connect.de This well-defined, rigid conformation can influence the stereochemical outcome of reactions occurring at or near the dioxane ring. Substituents on the ring will occupy specific equatorial or axial positions, which can sterically direct incoming reagents to a particular face of the molecule, leading to high levels of stereoselectivity in the products. This conformational control is a powerful tool for asymmetric synthesis, especially when chiral, non-racemic diols are used to create the dioxane ring, thereby imparting chirality onto the molecule.

| Protecting Group | Structure | Key Features |

|---|---|---|

| 1,3-Dioxane | Six-membered cyclic acetal | High stability; rigid chair conformation allows stereochemical control. thieme-connect.de |

| 1,3-Dioxolane | Five-membered cyclic acetal | Commonly used; generally less stable than 1,3-dioxanes. nih.gov |

| Acyclic Acetal | Non-cyclic diether | Offers less conformational rigidity compared to cyclic variants. organic-chemistry.org |

Current Research Gaps and Future Directions for the Compound Class

The specific compound 3-(1,3-Dioxan-2-YL)-3'-nitropropiophenone serves as a model for a class of molecules whose synthetic potential remains largely untapped. The primary research gap is the lack of documented, efficient synthetic routes to this and similar multifunctional compounds, as well as a systematic study of their reactivity.

Future research directions could focus on several key areas:

Selective Transformations: A major challenge and opportunity lie in the selective manipulation of the functional groups. For instance, developing conditions to reduce the nitro group to an amine without cleaving the acid-sensitive dioxane protecting group would be a significant synthetic achievement. Conversely, methods for the selective deprotection of the acetal in the presence of a reducible nitro group would also be valuable.

Elaboration into Heterocyclic Scaffolds: This class of compounds is an ideal precursor for the synthesis of novel heterocyclic systems. Following the reduction of the nitro group, the resulting amine could undergo intramolecular reactions with the ketone (either before or after deprotection) to form various nitrogen-containing rings, which are prevalent in biologically active molecules.

Application as a Synthetic Building Block: The compound could be utilized as a versatile building block in fragment-based drug discovery. The nitroaromatic portion could be modified through nucleophilic aromatic substitution, while the ketone offers a handle for chain extension or the introduction of other functional groups.

Stereoselective Synthesis: Investigating the synthesis of chiral versions of this compound, for example, by using a chiral diol to form the dioxane ring, could open pathways to enantiomerically pure downstream products. The inherent stereochemical information within the dioxane ring could be used to control new stereocenters formed during subsequent reactions.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(3-nitrophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-12(5-6-13-18-7-2-8-19-13)10-3-1-4-11(9-10)14(16)17/h1,3-4,9,13H,2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADILSHUVAVFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645934 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-nitrophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-21-5 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-nitrophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-nitrophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Advanced Structural Characterization Methodologies for 3 1,3 Dioxan 2 Yl 3 Nitropropiophenone

Systematic IUPAC Naming and Registration Considerations

The systematic name for 3-(1,3-Dioxan-2-YL)-3'-nitropropiophenone, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is 3-(1,3-dioxan-2-yl)-1-(3-nitrophenyl)propan-1-one . This name is derived by identifying the principal functional group, which is the ketone, leading to the "propan-1-one" suffix. The phenyl group attached to the carbonyl carbon is substituted with a nitro group at the meta (3') position, hence "1-(3-nitrophenyl)". The substituent at the third carbon of the propane (B168953) chain is the 1,3-dioxane (B1201747) ring, connected at its second position, leading to the "3-(1,3-dioxan-2-yl)" prefix.

Registration of a novel chemical compound like this would involve assigning a unique Chemical Abstracts Service (CAS) Registry Number. A search for this specific structure did not yield a publicly available CAS number, suggesting it may not be a widely synthesized or commercially available compound. For comparison, the related compound 3'-Nitropropiophenone (B93426) has the CAS number 17408-16-1. chemaxon.comnmrdb.orgmissouri.eduprotheragen.ai

Spectroscopic Elucidation Strategies for Structural Confirmation of Derivatives

The definitive structural confirmation of 3-(1,3-dioxan-2-yl)-1-(3-nitrophenyl)propan-1-one and its derivatives would rely on a combination of modern spectroscopic techniques.

High-field NMR spectroscopy is an indispensable tool for the complete structural assignment of organic molecules. acs.org For the title compound, both ¹H and ¹³C NMR spectra would provide crucial information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, and the protons of the 1,3-dioxane ring. The protons on the nitrophenyl ring would appear as complex multiplets in the aromatic region (typically δ 7.5-8.5 ppm). The methylene (B1212753) protons of the propiophenone (B1677668) chain would likely appear as two distinct triplets. The acetal (B89532) proton at the C2 position of the dioxane ring would be a triplet, and the methylene protons of the dioxane ring would show characteristic patterns reflecting their axial and equatorial positions. arxiv.org

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. researchgate.net Key expected signals would include the carbonyl carbon (around δ 190-200 ppm), the aromatic carbons (δ 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded), the acetal carbon of the dioxane ring (around δ 100 ppm), and the aliphatic carbons of the propane chain and the dioxane ring. protheragen.aichemscene.com

Predicted NMR Data Table Note: These are predicted values based on known chemical shift ranges for similar functional groups and may not represent exact experimental values.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl Carbon | - | ~198 |

| Aromatic Carbons | 7.6 - 8.5 | 122 - 148 |

| CH₂ (next to C=O) | ~3.1 (t) | ~35 |

| CH₂ (next to dioxane) | ~2.2 (t) | ~30 |

| Acetal CH (dioxane C2) | ~4.6 (t) | ~101 |

| Axial CH₂ (dioxane C4, C6) | ~3.8 (m) | ~67 |

| Equatorial CH₂ (dioxane C4, C6) | ~4.1 (m) | ~67 |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. docbrown.infonmrdb.org

FTIR Spectroscopy: The FTIR spectrum of 3-(1,3-dioxan-2-yl)-1-(3-nitrophenyl)propan-1-one would be expected to show characteristic absorption bands. A strong band around 1690 cm⁻¹ would correspond to the carbonyl (C=O) stretching of the ketone. The presence of the nitro group would be indicated by two strong bands around 1530 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching). The C-O stretching vibrations of the dioxane ring would appear in the fingerprint region, typically between 1200 and 1000 cm⁻¹. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹. cheminfo.orgresearchgate.netabb.comekb.eg

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations would give rise to strong signals in the Raman spectrum. The symmetric stretching of the nitro group is also typically Raman active. docbrown.info

Key Predicted Vibrational Frequencies

| Functional Group | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | ~1690 (strong) | Variable |

| NO₂ (Asymmetric stretch) | ~1530 (strong) | Weak |

| NO₂ (Symmetric stretch) | ~1350 (strong) | Strong |

| C-O (Dioxane) | 1200-1000 (strong, complex) | Variable |

| Aromatic C-H | >3000 (medium) | >3000 (strong) |

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. musechem.com For 3-(1,3-dioxan-2-yl)-1-(3-nitrophenyl)propan-1-one, with a molecular formula of C₁₃H₁₅NO₅, the calculated monoisotopic mass is 265.0950 g/mol . HRMS would be able to confirm this exact mass with high accuracy. musechem.comcalculator.netselleckchem.combmrb.io

The fragmentation pattern in the mass spectrum would also provide structural information. Common fragmentation pathways for propiophenones include cleavage of the bond between the carbonyl group and the adjacent methylene group, which would result in a characteristic benzoyl cation fragment. chemicalbook.comchegg.comnih.govmassbank.eu

Conformational Analysis and Stereochemical Considerations of the 1,3-Dioxane Ring

For a 2-substituted 1,3-dioxane, the substituent can be in either an axial or an equatorial position. Generally, there is a thermodynamic preference for the substituent to be in the equatorial position to avoid steric interactions with the axial hydrogens at the C4 and C6 positions. thieme-connect.deresearchgate.net Computational studies on substituted 1,3-dioxanes have shown that the energy difference between the equatorial and axial conformers can be significant. researchgate.netresearchgate.net The specific conformational preference in 3-(1,3-dioxan-2-yl)-1-(3-nitrophenyl)propan-1-one would depend on the steric bulk of the propiophenone substituent. Given its size, it is highly likely that the substituent at the C2 position of the dioxane ring would strongly favor the equatorial orientation.

Reaction Chemistry and Transformational Studies of 3 1,3 Dioxan 2 Yl 3 Nitropropiophenone

Reactivity of the Nitroaromatic System

The nitroaromatic system in 3-(1,3-Dioxan-2-YL)-3'-nitropropiophenone is a key determinant of its chemical behavior, influencing the electron density of the phenyl ring and providing a handle for a range of functional group interconversions.

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to anilines and other nitrogen-containing functionalities. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired product and the presence of other functional groups.

For the conversion of this compound to its corresponding aniline (B41778) derivative, 3-amino-3-(1,3-dioxan-2-YL)propiophenone, several methods are applicable. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a common and efficient method. This reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate.

Alternatively, metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are effective for the reduction of aromatic nitro groups. These reactions are robust and often used in industrial settings. Another mild and selective method involves the use of sodium dithionite (B78146) (Na₂S₂O₄).

Partial reduction of the nitro group can also be achieved to yield other nitrogen functionalities. For instance, controlled reduction can lead to the formation of the corresponding nitroso or hydroxylamine (B1172632) derivatives.

| Reagent/Catalyst | Solvent | Typical Conditions | Primary Product |

|---|---|---|---|

| H₂, Pd/C | Ethanol | Room temperature, 1 atm H₂ | Amine |

| Fe, HCl | Water/Ethanol | Reflux | Amine |

| SnCl₂·2H₂O | Ethyl acetate | Room temperature to reflux | Amine |

| NaBH₄, NiCl₂·6H₂O | Methanol | 0 °C to room temperature | Amine |

The presence of the electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAг). nih.govorganic-chemistry.orgthermofisher.com This reaction allows for the displacement of a suitable leaving group on the ring by a nucleophile. In the case of this compound, while there is no inherent leaving group, a precursor molecule with a halogen at the ortho or para position to the nitro group would be highly susceptible to SNAr.

For example, if a chlorine atom were present at the 2' or 4' position, it could be readily displaced by a variety of nucleophiles such as alkoxides, amines, or thiolates. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is stabilized by the electron-withdrawing nitro group. organicreactions.org The rate of substitution is generally faster when the leaving group is positioned ortho or para to the nitro group, as this allows for direct delocalization of the negative charge onto the nitro group.

| Nucleophile | Typical Conditions | Product Type |

|---|---|---|

| Sodium methoxide (B1231860) (NaOMe) | Methanol, reflux | Anisole derivative |

| Ammonia (NH₃) | Ethanol, sealed tube, heat | Aniline derivative |

| Sodium thiophenoxide (NaSPh) | DMF, room temperature | Thioether derivative |

The nitro group is a powerful electron-withdrawing group, and its presence on the phenyl ring of this compound has a profound effect on the molecule's reactivity. It deactivates the aromatic ring towards electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. Any further electrophilic substitution would be directed to the meta position relative to the nitro group.

Conversely, the electron-withdrawing nature of the nitro group increases the acidity of the protons on the aromatic ring and enhances the ring's susceptibility to nucleophilic attack, as discussed in the context of SNAr reactions. mdpi.com The electron density is significantly reduced, particularly at the ortho and para positions to the nitro group, making these sites potential targets for nucleophiles.

Chemical Transformations Involving the Propiophenone (B1677668) Carbonyl Group

The propiophenone moiety of the molecule contains a reactive ketone functionality and acidic alpha-protons, which allow for a range of chemical transformations.

The carbonyl group of the propiophenone is susceptible to nucleophilic addition and reduction. A wide array of reducing agents can be used to convert the ketone to a secondary alcohol. nih.gov Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and common reagent for this transformation. For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be used, although it is less chemoselective and may also affect the nitro group.

The 1,3-dioxane (B1201747) group is stable under these reducing conditions, acting as a protecting group for a more reactive carbonyl that may have been present in a precursor molecule. researchgate.net This highlights the utility of acetal (B89532) protection in multi-step organic synthesis.

Nucleophilic addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the ketone would result in the formation of a tertiary alcohol. For example, the addition of methylmagnesium bromide would yield the corresponding tertiary alcohol.

| Reagent | Solvent | Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol | Secondary alcohol |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether | Secondary alcohol (potential for nitro group reduction) |

| Methylmagnesium bromide (CH₃MgBr) | Diethyl ether | Tertiary alcohol |

The protons on the carbon atom alpha to the propiophenone carbonyl group are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at the alpha-position.

For instance, treatment with a base like lithium diisopropylamide (LDA) followed by the addition of an alkyl halide would result in alpha-alkylation. Halogenation at the alpha-position can also be achieved, for example, by reaction with bromine in acetic acid. The resulting alpha-haloketone is a versatile intermediate for further synthetic transformations.

The enolate can also participate in condensation reactions, such as the aldol (B89426) condensation, with other carbonyl compounds. These reactions provide a powerful tool for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures.

Based on a comprehensive search of available scientific literature, there is no specific research published on the chemical compound “this compound”. As a result, it is not possible to provide a detailed, scientifically accurate article on its specific reaction chemistry, transformational studies, and mechanistic investigations as requested by the outline.

The search did yield general information on the chemical behavior of the 1,3-dioxane ring system and the parent molecule, 3'-nitropropiophenone (B93426), as well as information on related compounds. However, without studies on the target molecule itself, any discussion of its specific chemical behavior, such as stability, selective cleavage, stereochemical influence, or its use in multi-component reactions and tandem processes, would be purely speculative.

To maintain scientific accuracy and adhere to the strict requirement of focusing solely on the specified compound, the requested article cannot be generated.

Computational and Theoretical Studies on 3 1,3 Dioxan 2 Yl 3 Nitropropiophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a static, time-independent view of the molecule's geometry, energy, and electron distribution.

Density Functional Theory (DFT) Applications for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a robust and widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. Using a functional such as B3LYP combined with a basis set like 6-31+G(d,p), the ground state geometry of 3-(1,3-Dioxan-2-YL)-3'-nitropropiophenone can be optimized to find its most stable three-dimensional conformation.

This optimization yields key structural parameters and energetic data. The presence of the electron-withdrawing nitro group is expected to significantly influence the electronic properties of the aromatic ring. asianpubs.org DFT calculations can precisely quantify this influence by calculating global reactivity descriptors derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A low LUMO energy, anticipated for this compound, indicates a higher susceptibility to nucleophilic attack. mdpi.commdpi.com

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Predicted Value | Significance |

| Geometric Parameters | ||

| C=O Bond Length | ~1.22 Å | Characterizes the carbonyl group. |

| N-O Bond Length (avg.) | ~1.23 Å | Reflects the nature of the nitro group. |

| C-O (Dioxan) Bond Length (avg.) | ~1.43 Å | Defines the acetal (B89532) structure. |

| Energetic Properties | ||

| Total Energy | (Value in Hartrees) | The total electronic energy at 0 K. |

| Enthalpy | (Value in Hartrees) | Thermodynamic potential of the system. |

| Gibbs Free Energy | (Value in Hartrees) | Predicts spontaneity of reactions. |

| Electronic Properties | ||

| HOMO Energy | ~ -7.0 eV | Region of electron donation (nucleophilicity). |

| LUMO Energy | ~ -3.5 eV | Region of electron acceptance (electrophilicity). |

| HOMO-LUMO Gap | ~ 3.5 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | ~ 4.0 - 5.0 D | Measures molecular polarity. |

Ab Initio Methods for High-Level Electronic Structure Calculations

For even greater accuracy, ab initio (from first principles) methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While more computationally intensive, these methods are valuable for benchmarking DFT results and for calculations where electron correlation effects are particularly important. For instance, ab initio studies on 1,3-dioxane (B1201747) have been used to accurately determine the energy differences between its various conformers, such as the stable chair form and the higher-energy twist-boat conformations. researchgate.net Such high-level calculations would provide a definitive analysis of the conformational energetics of the dioxan moiety within the target molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. grnjournal.us MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the environment.

An MD simulation of this compound would reveal the flexibility of the molecule. Key areas of interest would be the conformational flipping of the 1,3-dioxan ring between chair and twist forms and the rotation around the single bonds connecting the ketone, phenyl, and dioxan groups. researchgate.netresearchgate.net

By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water), the effect of solvation can be studied in detail. researchgate.net These simulations can map the organization of water molecules around the polar nitro and carbonyl groups and the nonpolar aromatic ring, providing a realistic view of its behavior in an aqueous environment. researchgate.net This is crucial for understanding how the solvent influences the molecule's preferred conformation and reactivity.

Prediction of Reaction Pathways, Transition States, and Kinetic Parameters

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the lowest energy path from reactants to products. This involves locating and characterizing the structures of all intermediates and, crucially, the transition states (TS) that connect them. nih.gov

A relevant reaction to study would be the acid-catalyzed acetal formation, which creates the 1,3-dioxan ring. libretexts.orglibretexts.org A computational study could model the reaction between a precursor like 1-(3-nitrophenyl)pentane-1,3-dione and 1,3-propanediol (B51772). By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed.

The energy difference between the reactants and the highest-energy transition state gives the activation energy (ΔE‡), a key determinant of the reaction rate. Using Transition State Theory (TST), this information can be used to calculate theoretical reaction rate constants (k). dtic.mil This predictive capability allows for the in silico exploration of reaction feasibility and selectivity under various conditions.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Analogues

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a statistical approach used to correlate a set of molecular descriptors with an observable property, such as reaction rate or chromatographic retention time. uliege.benih.gov While this method requires experimental data for a series of related compounds, it is a powerful predictive tool.

To build a QSRR model for analogues of this compound, one would first define a training set of molecules with variations in their structure (e.g., different substituents on the aromatic ring). For each analogue, a range of molecular descriptors would be calculated using quantum chemistry methods. These descriptors typically fall into several categories:

Electronic: HOMO/LUMO energies, dipole moment, partial atomic charges.

Steric: Molecular volume, surface area.

Topological: Connectivity indices.

Thermodynamic: Enthalpy of formation.

Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links these descriptors to the experimental reactivity. nih.gov Such models have been successfully applied to predict the properties of various nitroaromatic compounds, including their reduction rates and toxicity. mdpi.comresearchgate.netacs.org

In Silico Spectroscopic Property Prediction and Validation

Computational methods can reliably predict various spectroscopic properties, which are indispensable for the structural characterization of newly synthesized compounds.

Infrared (IR) Spectroscopy: After a geometry optimization, a vibrational frequency calculation can be performed. This produces a theoretical IR spectrum, showing the frequencies and intensities of the vibrational modes. For this compound, key predicted peaks would include the strong C=O stretch of the ketone, the characteristic symmetric and asymmetric N-O stretches of the nitro group (typically found around 1550 cm⁻¹ and 1375 cm⁻¹, respectively), and the C-O stretches of the dioxan ring. spectroscopyonline.comlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts with good accuracy. These theoretical shifts are invaluable for assigning peaks in experimental spectra and confirming the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, providing the wavelengths of maximum absorption (λ_max) for its UV-Vis spectrum.

It is crucial to validate these in silico predictions against experimental data. A close match between the computed and measured spectra provides strong evidence for the correctness of both the molecular structure and the computational model used.

Table 2: Hypothetical Comparison of Predicted vs. Expected IR Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Predicted Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1680 - 1700 | ~1690 |

| Nitro (NO₂) | Asymmetric Stretch | 1510 - 1560 | ~1540 |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 | ~1360 |

| Acetal (C-O) | Stretch | 1050 - 1150 | ~1100 |

| Aromatic C-H | Stretch | 3000 - 3100 | ~3050 |

Applications in Advanced Organic Synthesis and Materials Science

3-(1,3-Dioxan-2-YL)-3'-nitropropiophenone as a Versatile Synthetic Intermediate

The unique arrangement of functional groups in this compound makes it an ideal starting material for a variety of chemical transformations. The interplay between the protected ketone, the electron-withdrawing nitro group, and the aromatic ring provides a platform for diverse synthetic applications.

Precursor for the Synthesis of Diverse Functionalized Propiophenones

The propiophenone (B1677668) core of the molecule can be elaborated through various reactions. researchgate.net The protected carbonyl, in the form of a 1,3-dioxane (B1201747), allows for chemistry to be performed on other parts of the molecule without interference. total-synthesis.com Once the desired modifications are made, the dioxane can be easily removed under acidic conditions to regenerate the ketone. organic-chemistry.org

Furthermore, the nitro group can be reduced to an amine, which opens up a vast array of further functionalization possibilities. This amino group can be acylated, alkylated, or converted into a diazonium salt, which can then undergo a variety of substitution reactions (Sandmeyer reaction) to introduce halides, cyano, or hydroxyl groups. These transformations allow for the synthesis of a wide range of substituted propiophenone derivatives. acs.org

Building Block for Complex Polycyclic and Heterocyclic Frameworks

The strategic placement of the functional groups in this compound makes it a valuable building block for the synthesis of more complex molecular structures, including polycyclic and heterocyclic systems. nih.gov

For instance, the reduction of the nitro group to an amine, followed by deprotection of the ketone, can lead to intramolecular condensation reactions to form nitrogen-containing heterocycles. Depending on the reaction conditions and the presence of other reagents, various heterocyclic cores such as quinolines, indoles, or benzothiazines can be constructed. researchgate.net The propiophenone unit itself can serve as a key structural element in the formation of larger polycyclic aromatic systems through annulation reactions. mdpi.com

Strategic Utilization of the 1,3-Dioxane Moiety as a Protecting Group in Multi-Step Organic Syntheses

The 1,3-dioxane group serves as a robust protecting group for the carbonyl functionality, which is crucial in multi-step synthetic sequences. thieme-connect.de Its stability under a wide range of reaction conditions, coupled with its selective removal, makes it an indispensable tool for organic chemists. organic-chemistry.org

Development of Orthogonal Deprotection Strategies

The concept of orthogonal protection is central to the synthesis of complex molecules, allowing for the selective removal of one protecting group in the presence of others. jocpr.comthieme-connect.de The 1,3-dioxane, being an acetal (B89532), is labile to acidic conditions. thieme-connect.de This property allows for its selective cleavage while other protecting groups, such as silyl (B83357) ethers (cleaved by fluoride), benzyl (B1604629) ethers (cleaved by hydrogenolysis), or acyl groups (cleaved by base), remain intact. jocpr.com This orthogonality enables a precise and controlled sequence of reactions, which is essential for the efficient synthesis of intricate molecular targets. nih.govdaneshyari.com

| Protecting Group | Typical Deprotection Conditions | Orthogonality to 1,3-Dioxane |

| 1,3-Dioxane | Acidic (e.g., aq. HCl, TsOH) | - |

| Silyl Ethers (e.g., TBDMS) | Fluoride source (e.g., TBAF) | Yes |

| Benzyl Ethers (e.g., Bn) | Hydrogenolysis (e.g., H₂, Pd/C) | Yes |

| Acyl Esters (e.g., Ac) | Basic (e.g., K₂CO₃, MeOH) | Yes |

Role in Sequential Transformations and Cascade Reactions

The protection of the carbonyl group as a 1,3-dioxane allows for a variety of sequential chemical transformations to be carried out on the nitro group and the aromatic ring. libretexts.org Once these modifications are complete, the carbonyl group can be unmasked for further reactions.

Moreover, the deprotection of the 1,3-dioxane can be designed as the trigger for a cascade or domino reaction. 20.210.105wikipedia.org A cascade reaction involves two or more consecutive transformations where the functionality formed in the previous step is a prerequisite for the subsequent reaction. wikipedia.org For example, the acidic removal of the dioxane group could generate a ketone that then undergoes an intramolecular cyclization or condensation reaction, rapidly increasing molecular complexity in a single synthetic operation. nih.gov

Exploitation of the Nitro Group for Subsequent Derivatization and Scaffold Diversification

The nitro group is a versatile functional group that can be transformed into a wide range of other functionalities, making it a cornerstone for scaffold diversification. nih.govresearchgate.netmdpi.com Aromatic nitro compounds are important intermediates in organic synthesis. researchgate.net

The most common and synthetically useful transformation of the nitro group is its reduction to a primary amine. acs.org This conversion opens the door to a plethora of chemical modifications, including:

Amide and Sulfonamide formation: Reaction with acyl chlorides or sulfonyl chlorides.

Alkylation and Arylation: To form secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which can then be substituted by a wide variety of nucleophiles (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions.

Beyond reduction, the strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, allowing for the introduction of nucleophiles at positions ortho and para to the nitro group. nih.gov The nitro group itself can also participate in various cycloaddition reactions. These diverse transformations of the nitro group allow for the generation of a large library of compounds from a single precursor, which is highly valuable in drug discovery and materials science. frontiersin.org

Design and Synthesis of Advanced Materials Precursors from Dioxane-Modified Compounds

The presence of the dioxane group, a stable acetal, alongside a reactive ketone and a modifiable nitro group, makes this compound an interesting candidate for the synthesis of functionalized polymers and advanced materials. The dioxane moiety can serve as a latent aldehyde, which can be deprotected under acidic conditions to participate in further reactions.

Functional Monomer Design:

Ketone-containing monomers are valuable in polymer chemistry for creating reactive polymer scaffolds. nih.gov The propiophenone backbone of this compound can be envisioned as a building block for polymerization. For instance, the ketone functionality can be a site for polymerization or post-polymerization modification. The synthesis of polymers from ketone-containing monomers can be achieved through various methods, leading to materials with tailored properties. nih.govrsc.orgresearchgate.net

The nitroaromatic group also offers a pathway to a range of functional materials. Nitroaromatic compounds are widely used in the synthesis of dyes, polymers, and pesticides. nih.gov The electron-withdrawing nature of the nitro group can be exploited in the design of materials with specific electronic properties. For example, nitroaromatic compounds can be precursors to conductive polymers. dtic.milresearchgate.netnih.gov The reduction of the nitro group to an amine provides a reactive site for further functionalization, enabling the creation of a diverse array of polymeric structures.

Dioxane derivatives themselves have been explored as components of advanced materials. For instance, in situ polymerization of 1,3-dioxane has been shown to produce highly compatible polymer electrolytes for high-voltage lithium-metal batteries. rsc.org This suggests that the dioxane moiety in this compound could be incorporated into polymer backbones to influence properties such as ion conductivity or thermal stability. The table below illustrates the potential applications of polymers derived from functional monomers.

| Monomer Functionality | Polymer Application Area | Potential Property Enhancement |

| Ketone | Reactive Polymer Scaffolds | Site for cross-linking or grafting |

| Nitroaromatic | Electro-optical Materials | Second-harmonic generation arizona.edu |

| Dioxane | Solid Polymer Electrolytes | Enhanced ion transport and stability rsc.org |

Research Findings:

While specific research on this compound as a materials precursor is not extensively documented, studies on related compounds highlight its potential. For example, the synthesis of functional poly(1,4-ketone)s through the polymerization of monomers containing ketone functionalities has been demonstrated to yield materials with bioactive moieties. acs.org Furthermore, the design of chromophores for electro-optic materials often incorporates donor-acceptor systems, where a nitro group can act as a potent electron acceptor. rsc.org The combination of the propiophenone structure with a nitro group suggests potential for applications in nonlinear optics.

Role in the Retrosynthetic Analysis of Complex Target Molecules

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. The compound this compound can be viewed as a key intermediate or a synthon in the retrosynthesis of more elaborate molecular architectures.

The presence of multiple functional groups dictates the strategic disconnections in a retrosynthetic plan. The dioxane group is a classic example of a protecting group for an aldehyde. nih.govresearchgate.net In a retrosynthetic sense, the presence of the 1,3-dioxane immediately suggests that the target molecule contains an aldehyde that needed to be masked to prevent unwanted reactions during the synthesis.

Key Disconnections and Synthons:

A retrosynthetic analysis of a complex molecule containing the this compound fragment would likely involve the following key considerations:

C-C Bond Disconnection: The bond between the carbonyl carbon and the adjacent methylene (B1212753) group is a prime candidate for a disconnection, suggesting a Friedel-Crafts acylation or a related reaction. This would lead to a simpler aromatic precursor and a propanoyl synthon.

Protecting Group Removal: The dioxane can be retrosynthetically converted back to an aldehyde functional group. This is a crucial step as it reveals a reactive site that can be used for subsequent transformations in the forward synthesis.

Functional Group Interconversion (FGI): The nitro group can be retrosynthetically derived from a nitration reaction on an aromatic ring. Conversely, in the forward synthesis, the nitro group can be transformed into other functional groups, such as an amine, which can then participate in a variety of bond-forming reactions.

The following table outlines a possible retrosynthetic approach for a hypothetical complex molecule containing the this compound core.

| Retrosynthetic Step | Transformation | Precursor Structures |

| Step 1 | C-C Bond Disconnection (Friedel-Crafts type) | 1-Nitro-3-bromobenzene and a propanoyl synthon with a protected aldehyde |

| Step 2 | Functional Group Interconversion (FGI) | 3-Bromobenzaldehyde |

| Step 3 | Acetal Deprotection | 3-Bromobenzaldehyde |

This analysis highlights how the structural features of this compound guide the synthetic chemist in devising a logical and efficient route to a more complex target. The use of the dioxane as a protecting group is a common strategy to manage the reactivity of different functional groups within a molecule during a multi-step synthesis. numberanalytics.com

Emerging Research Areas and Future Perspectives for 3 1,3 Dioxan 2 Yl 3 Nitropropiophenone Chemistry

Development of Novel Catalytic Systems for Highly Selective Transformations

The synthesis of complex molecules like 3-(1,3-Dioxan-2-YL)-3'-nitropropiophenone often necessitates multi-step processes. The development of novel catalytic systems is paramount to achieving high selectivity and yield. For this specific compound, research could focus on several key areas:

Asymmetric Catalysis: The stereochemistry of the molecule can significantly influence its biological activity. Chiral catalysts could be employed to control the formation of specific stereoisomers. For instance, asymmetric hydrogenation of the ketone or reduction of the nitro group could be achieved with high enantioselectivity using metal-ligand complexes.

Multicatalysis: Combining multiple catalysts in a single pot for consecutive transformations, known as multicatalysis, offers a highly efficient approach to building molecular complexity from simple starting materials. jetir.org This strategy could streamline the synthesis of this compound and its derivatives.

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. The use of biocatalysts, such as ketoreductases or nitroreductases, could provide environmentally friendly and highly specific routes to desired transformations of the propiophenone (B1677668) backbone.

| Catalyst Type | Potential Transformation | Advantages |

| Chiral Metal-Ligand Complexes | Asymmetric reduction of the ketone or nitro group | High enantioselectivity, control over stereochemistry |

| Multicatalyst Systems | One-pot synthesis from simpler precursors | Increased efficiency, reduced waste, time-saving |

| Biocatalysts (e.g., Enzymes) | Selective reductions or other functional group modifications | High specificity, mild reaction conditions, environmentally friendly |

Integration into Flow Chemistry and Continuous Manufacturing Processes

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, and scalability. d-nb.infomdpi.com For the synthesis and derivatization of this compound, flow chemistry presents several promising opportunities:

Improved Reaction Control: Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. flinders.edu.au This is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates.

Enhanced Safety: The small reaction volumes inherent in flow systems minimize the risks associated with handling potentially hazardous reagents or intermediates. scispace.com

Automation and Optimization: Continuous flow setups can be readily automated, enabling rapid screening of reaction conditions and process optimization. mdpi.com This can significantly accelerate the development of efficient synthetic routes.

Application of Green Chemistry Principles in Synthesis and Derivatization

The principles of green chemistry aim to minimize the environmental impact of chemical processes. jetir.orgresearchgate.net The synthesis of this compound can be made more sustainable by incorporating these principles:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle. greenchemistry-toolkit.org This involves choosing reactions that generate minimal byproducts.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), can significantly reduce the environmental footprint of the synthesis. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible minimizes energy consumption. researchgate.net The use of highly active catalysts can often facilitate reactions under milder conditions.

Renewable Feedstocks: Exploring synthetic pathways that utilize renewable starting materials instead of petroleum-based feedstocks is a long-term goal for sustainable chemistry. researchgate.net

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention of Waste | Designing synthetic routes with high atom economy to minimize byproduct formation. greenchemistry-toolkit.org |

| Safer Solvents and Auxiliaries | Utilizing environmentally benign solvents like 2-MeTHF or ionic liquids. researchgate.net |

| Design for Energy Efficiency | Employing highly active catalysts to enable reactions at lower temperatures and pressures. researchgate.net |

| Use of Renewable Feedstocks | Investigating biosynthetic pathways or starting materials derived from biomass. researchgate.net |

Exploration of Solid-Phase Organic Synthesis (SPOS) Techniques

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid synthesis of compound libraries. By anchoring the starting material to a solid support, excess reagents and byproducts can be easily removed by filtration, simplifying the purification process. While no specific application to this compound has been reported, the methodology holds potential for creating a diverse range of derivatives for structure-activity relationship (SAR) studies. This could involve attaching a suitable precursor to a resin and then carrying out a series of reactions to build the target molecule and its analogs.

Advanced Analytical Techniques for Real-time Reaction Monitoring and Process Control

To ensure the efficiency, safety, and reproducibility of the synthesis of this compound, particularly in continuous manufacturing settings, the implementation of advanced analytical techniques for real-time monitoring is crucial. Process Analytical Technology (PAT) tools can provide continuous insight into reaction kinetics, conversion, and impurity profiles.

Techniques such as in-line Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and high-performance liquid chromatography (HPLC) can be integrated into the reaction setup. flinders.edu.au This real-time data allows for immediate adjustments to process parameters, ensuring the reaction remains within the desired operating window and leading to a more robust and controlled manufacturing process.

Q & A

Q. What synthetic methodologies are most effective for preparing 3-(1,3-Dioxan-2-YL)-3'-nitropropiophenone, and how can reaction parameters be optimized for higher yields?

The compound is typically synthesized via acid-catalyzed condensation of 3-nitropropiophenone derivatives with 1,3-dioxane precursors. For example, using HCl (0.5 M) in tetrahydrofuran (THF) at 60–80°C yields 45–55% of the product after 12–18 hours . Optimization strategies include:

- Adjusting catalyst concentration (0.1–1.0 M HCl) to balance reaction rate and side-product formation.

- Monitoring progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase.

- Purifying the crude product using silica gel column chromatography (ethyl acetate/hexane gradients, 3:7 to 1:1) .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

Key techniques include:

- 1H/13C NMR : The dioxane ring protons appear as a multiplet at δ 4.25–4.40 ppm (OCH2CH2O), while the nitro group deshields adjacent aromatic protons to δ 8.20–8.35 ppm .

- FT-IR : Peaks at ~1520 cm⁻¹ (asymmetric NO2 stretch) and 1340 cm⁻¹ (symmetric NO2 stretch) confirm nitro group presence .

- HPLC-MS : A molecular ion peak at m/z 294.3 [M+H]⁺ (C15H17NO5) with >95% purity indicates successful synthesis .

Q. What are the critical storage and handling protocols for this compound to ensure experimental reproducibility?

- Store in amber glass vials under inert gas (Ar/N2) at –20°C to prevent nitro group degradation .

- Avoid exposure to strong bases (>1 M NaOH), which hydrolyze the dioxane ring .

- Conduct LC-MS every 3–6 months to monitor decomposition (<5% over 6 months under optimal conditions) .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental observations in the conformational stability of the dioxane ring?

Discrepancies often arise from solvent effects or crystal packing. A three-step approach is recommended:

- Perform solvent-phase DFT simulations (e.g., using the COSMO model in Gaussian 09) to compare with experimental NMR data .

- Conduct X-ray crystallography to resolve solid-state conformation (e.g., bond angles and torsional strain) .

- Use variable-temperature NMR (VT-NMR) in DMSO-d6 to assess dynamic puckering; chemical shift changes above 300 K suggest flexible conformations .

Q. What mechanistic insights guide the design of derivatives with enhanced electrophilic aromatic substitution (EAS) reactivity?

The nitro group directs EAS to the para position. To enhance reactivity:

- Introduce electron-donating groups (e.g., –OCH3) at the dioxane ring’s 2-position to modulate electron density via conjugation .

- Use Lewis acid catalysts (e.g., AlCl3) to stabilize transition states during nitration or halogenation.

- Monitor substituent effects using Hammett σ constants; derivatives with σ < –0.2 show 30–50% faster reaction rates in Friedel-Crafts alkylation .

Q. How can kinetic isotope effects (KIEs) elucidate the rate-determining step in nucleophilic aromatic substitution (SNAr)?

Competitive KIE experiments using deuterated vs. protiated substrates reveal mechanistic details:

- Synthesize deuterated analogs at aromatic ortho positions via H/D exchange (e.g., using D2O and Pd/C) .

- Measure kH/kD ratios under SNAr conditions (e.g., K2CO3/DMF, 80°C). A KIE >1.5 indicates bond-breaking (e.g., C–NO2 cleavage), while KIE ~1 suggests early transition states dominated by charge development .

Data Contradiction Analysis

Q. How should researchers resolve conflicting spectroscopic data (e.g., NMR vs. X-ray) for derivatives?

- Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using B3LYP/6-31G* basis sets) to identify discrepancies caused by solvent effects .

- Validate X-ray structures with Hirshfeld surface analysis to assess intermolecular interactions influencing solid-state conformation .

- Cross-reference HPLC retention times with mass spectrometry to rule out impurities causing anomalous peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.